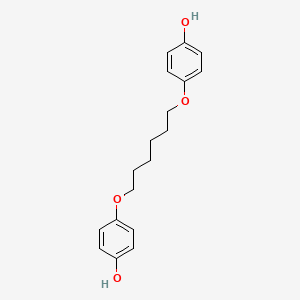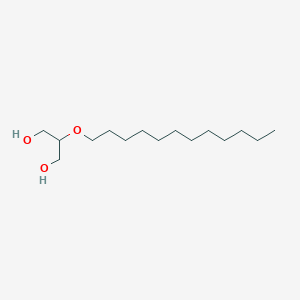
2-O-Dodecylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Dodecylglycerol is a compound that belongs to the class of alkylglycerols It is characterized by the presence of a dodecyl group attached to the glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Dodecylglycerol typically involves the glycosylation of glycerol. One common method employs sucrose phosphorylase-catalyzed glycosylation of glycerol from sucrose . This enzymatic process is preferred due to its regio-selectivity and efficiency.
Industrial Production Methods: Industrial production of this compound can be achieved through bioprocesses that utilize whole cell-based catalysts. For instance, recombinant production in Escherichia coli BL21 (DE3) has been explored, yielding high amounts of the desired enzyme for glycosylation .
Chemical Reactions Analysis
Types of Reactions: 2-O-Dodecylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield dodecanoic acid derivatives .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis due to its unique reactivity.
Biology: It has been shown to inhibit the growth of Staphylococcus aureus and reduce exotoxin production.
Medicine: It has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Mechanism of Action
2-O-Dodecylglycerol can be compared with other similar compounds, such as glycerol monolaurate:
Comparison with Similar Compounds
- Glycerol Monolaurate
- Dodecanoylglycerol
- 1-O-Dodecylglycerol
Properties
Molecular Formula |
C15H32O3 |
|---|---|
Molecular Weight |
260.41 g/mol |
IUPAC Name |
2-dodecoxypropane-1,3-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(13-16)14-17/h15-17H,2-14H2,1H3 |
InChI Key |
JQEXFBVEZTYNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)
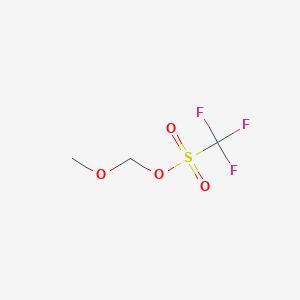
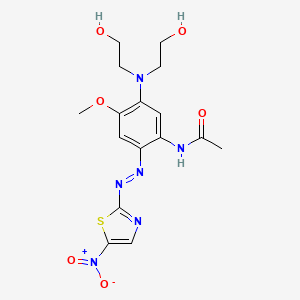
![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)
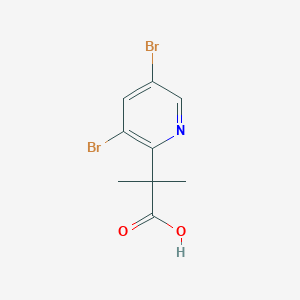
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)
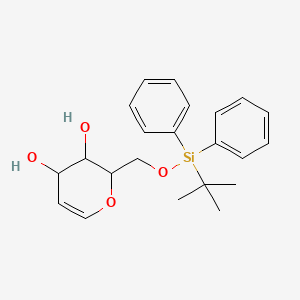
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)
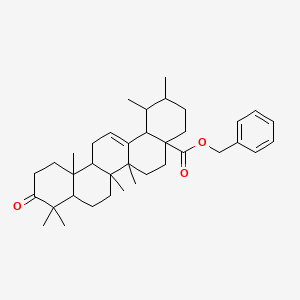
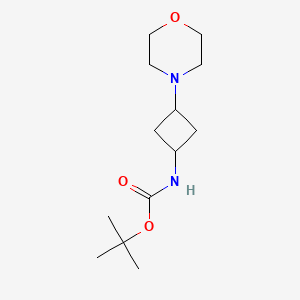
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)
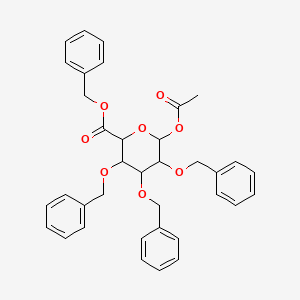
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
